5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C3H8ClN5. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating synaptic transmission.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, prolonging the action of acetylcholine on post-synaptic membranes.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors, leading to prolonged cholinergic effects. This can have various downstream effects depending on the location of the cholinergic synapses, including increased muscle contraction, secretion, or changes in heart rate.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors , leading to enhanced cholinergic effects . Depending on the location of the affected synapses, this could result in increased muscle contraction, secretion, or changes in heart rate.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its ability to reach and interact with its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine derivatives with 1-methyl-1H-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 1-methyl-1H-1,2,4-triazole in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Medicine: Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A precursor in the synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride.
5-Amino-1H-1,2,4-triazole: Another derivative with similar structural features but different functional groups.
3-Hydrazino-1H-1,2,4-triazole: Shares the hydrazinyl group but differs in the position of substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other triazole derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWXAKAKVYNZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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